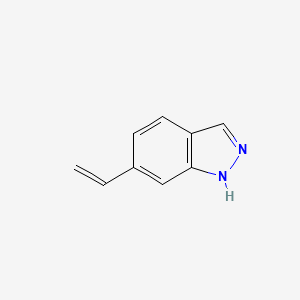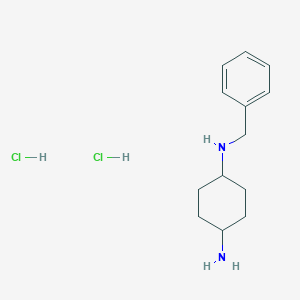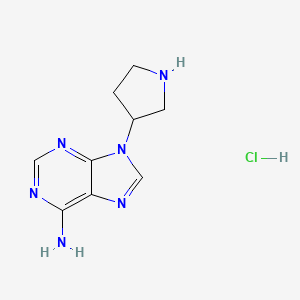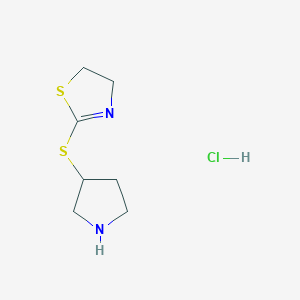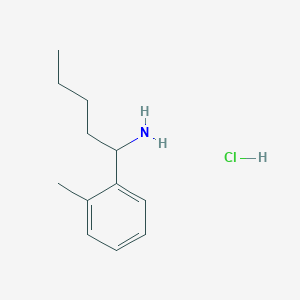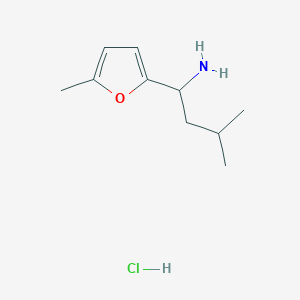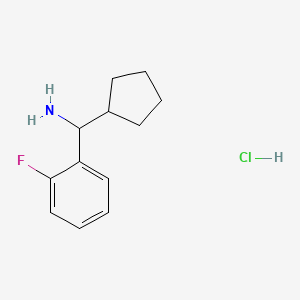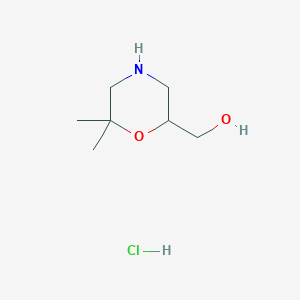
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Overview
Description
“(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1416439-82-1 . It has a molecular weight of 181.66 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid at room temperature .Scientific Research Applications
Chiral Catalysis
A study highlighted the synthesis of chiral Pt(II)/Pd(II) pincer complexes showing C–H⋯Cl hydrogen bonding. These complexes were utilized in catalytic asymmetric aldol and silylcyanation reactions, demonstrating the potential of similar compounds in asymmetric synthesis and catalysis (Yoon et al., 2006).
Crystal Structure and Host-Guest Chemistry
Another research effort described the role of edge-to-face interaction between aromatic rings in the clathrate formation of certain derivatives with benzene. This study's insights into molecular interactions and crystal packing could inform the use of similar morpholine derivatives in materials science and supramolecular chemistry (Eto et al., 2011).
Lipid Dynamics
Methanol, a related solvent, was found to accelerate lipid flip-flop and transfer in studies of biological and synthetic membranes. This work underlines the broader significance of solvent effects on biomolecular processes, which might extend to the behaviors of structurally similar compounds in biological contexts (Nguyen et al., 2019).
Molecular Magnetics
Studies on hydrochloride crystals based on specific radicals revealed insights into magnetic properties and crystal-stacking structures. The findings could suggest applications of morpholine derivatives in the design of materials with tailored magnetic properties (Yong et al., 2013).
Chemical Sensing
Novel chemosensors for the selective recognition of Pd2+ ions were developed, showcasing the utility of functionalized quinoline derivatives in environmental monitoring and analytical chemistry. Similar morpholine derivatives could be explored for sensing applications due to their structural versatility (Shally et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQEJGQWAORNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416439-82-1 | |
| Record name | 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)

